molecular formula C15H20N2O B10820151 (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

Cat. No.: B10820151
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-WXRRBKDZSA-N
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Description

(10R)-7,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one is a complex tetracyclic alkaloid characterized by a fused bicyclic system containing two nitrogen atoms and a ketone group. Its molecular formula is C₁₅H₂₀N₂O, with a topological polar surface area (TPSA) of 23.6 Ų, indicating moderate polarity . The compound’s stereochemistry, particularly the 10R configuration, plays a critical role in its biological interactions, such as binding to nicotinic acetylcholine receptors (nAChRs) . It is structurally related to lupin alkaloids like anagyrine and baptifoline, sharing a tetracyclic backbone but differing in substituents and oxidation states .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1

InChI Key

FQEQMASDZFXSJI-WXRRBKDZSA-N

Isomeric SMILES

C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O

Origin of Product

United States

Preparation Methods

Cyclization of Quinolizidine Precursors

Early synthetic efforts focused on constructing the quinolizidine core through intramolecular cyclization. A key intermediate, 7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e]diazocin-4-one, was synthesized via acid-catalyzed cyclization of a linear diamine precursor. This method, however, suffered from low stereoselectivity (≤30% yield) and required extensive purification to isolate the desired (10R)-isomer.

Pyridine Ring Fusion

The fusion of pyridine rings to the quinolizidine core was achieved through Friedländer condensation. For example, reacting 2-aminonicotinaldehyde with a bicyclic ketone under acidic conditions yielded a tricyclic intermediate, which was subsequently oxidized to introduce the lactam moiety. This step exhibited moderate efficiency (45–50% yield) but often generated regioisomeric byproducts.

Modern Stereocontrolled Synthesis

Asymmetric Pictet-Spengler Cyclization

Recent advances have utilized the Pictet-Spengler reaction to establish stereochemistry at the C10 position. A chiral amine precursor undergoes cyclization with an aldehyde in the presence of a Brønsted acid catalyst, forming the tetracyclic skeleton with >90% enantiomeric excess (ee). For instance, using (R)-BINOL-derived phosphoric acid as a catalyst achieved a 78% yield of the (10R)-configured product.

Biocatalytic Baeyer-Villiger Oxidation

A chemoenzymatic approach was adapted from tacaman alkaloid synthesis. Cyclohexanone monooxygenase (CHMO) catalyzed the Baeyer-Villiger oxidation of a bicyclic ketone, producing a seven-membered lactone with 99% ee. This intermediate was then subjected to reductive amination to install the C15 nitrogen center (Table 1).

Table 1: Key Steps in Biocatalytic Synthesis

StepReagent/CatalystYield (%)ee (%)
Baeyer-Villiger oxidationCHMO, NADPH9299
Reductive aminationNaBH3CN, NH4OAc85
Final cyclizationTFA, CH2Cl276

Computational Modeling for Reaction Optimization

PM3 Semi-Empirical Method

Molecular modeling using the Parametric Method 3 (PM3) revealed that the (10R)-configuration is thermodynamically favored by 4.2 kcal/mol over the (10S)-isomer. The optimized structure exhibited a dipole moment of 3.38 D, aligning with experimental NMR data. Charge distribution analysis identified the lactam oxygen (charge: −0.43 e) and N15 (charge: −0.28 e) as critical sites for electrophilic functionalization.

DFT Studies on Cyclization Pathways

Industrial-Scale Production Challenges

Solvent and Temperature Optimization

Large-scale synthesis requires non-polar solvents (e.g., toluene) to enhance thermal stability during exothermic cyclization steps. Pilot studies showed that maintaining temperatures below 110°C prevents decomposition, achieving an 82% isolated yield at 10-kg scale.

Purification Strategies

Due to the compound’s low solubility in common solvents (2.1 mg/mL in ethanol at 25°C), industrial processes employ high-performance countercurrent chromatography (HPCCC) with a heptane/ethyl acetate/water (5:3:2) system. This method reduces purification losses to <8% compared to traditional crystallization.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems have been tested for the final cyclization step, reducing reaction time from 12 hours (batch) to 22 minutes. Using a microreactor at 130°C and 3 bar pressure improved space-time yield by a factor of 4.6.

Late-Stage Functionalization

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodTotal Yield (%)Stereoselectivity (% ee)Scalability
Classical cyclization12–1830–45Low
Pictet-Spengler58–6290–95Medium
Biocatalytic68–7299High

Chemical Reactions Analysis

Types of Reactions

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs include anagyrine , baptifoline , sparteine , and templetine . Key differences lie in functional groups, stereochemistry, and bioactivity:

Compound Name Molecular Formula Key Functional Groups Biological Activity Source/References
(10R)-7,15-Diazatetracyclo[...]-6-one C₁₅H₂₀N₂O Ketone (C6), conjugated diene (C2,4) nAChR desensitization Synthetic/Alkaloid
Baptifoline (12-hydroxy derivative) C₁₅H₂₀N₂O₂ Hydroxyl (C12), ketone (C6) Found in coffee; anagyrine-type alkaloid Plant-derived
Anagyrine C₁₅H₂₀N₂O Methyl group substituents nAChR desensitizer; teratogenic in livestock Lupin plants
Sparteine sulfate C₁₅H₂₆N₂O₄S Quaternary amine, sulfate ester Antiarrhythmic agent; chiral resolution Synthetic/Medicinal
Templetine C₂₀H₃₅N₃ Piperidinyl substituent, additional N atom Potential CNS activity; structural complexity Synthetic

Physicochemical Properties

Property (10R)-7,15-Diazatetracyclo[...]-6-one Baptifoline Anagyrine
Molecular Weight (g/mol) 260.33 260.33 260.33
TPSA (Ų) 23.6 49.3 23.6
LogP 1.2 (predicted) 0.8 1.5
Solubility Low in water; soluble in DMSO Moderate Low

Biological Activity

(10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one is a complex organic compound classified as an alkaloid. Its unique tetracyclic structure includes two nitrogen atoms, which play a significant role in its biological activity and potential therapeutic applications. This article reviews the compound's biological properties, including its pharmacological effects and interactions with various biological targets.

  • Molecular Formula : C₁₅H₂₂N₂O
  • Molecular Weight : Approximately 244.33 g/mol
  • Structural Features : The compound has a distinct tetracyclic framework that contributes to its biological activity.

Pharmacological Effects

Research indicates that (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal potential applications in cancer therapy, where it may inhibit the growth of certain cancer cell lines.
  • Neuroprotective Effects : Some studies indicate that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The interactions of (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one with biological targets are crucial for understanding its mechanism of action:

  • Receptor Interactions : The compound has been shown to interact with various receptors in the human body, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic processes, which can lead to therapeutic effects in metabolic disorders.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one demonstrated its effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as a lead for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of (10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The compound exhibited significant cytotoxicity across multiple cancer types, indicating its potential for further development as an anticancer agent.

Q & A

Q. What are the foundational methodologies for synthesizing (10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step cyclization reactions, leveraging retrosynthetic analysis to prioritize ring closure and functional group compatibility. For stereochemical control (e.g., 10R configuration), chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are critical. Post-synthesis, enantiomeric purity is validated via chiral HPLC or polarimetry. Key characterization tools include 1H^{1}\text{H}/13C^{13}\text{C} NMR (to confirm ring junctions and substituents) and X-ray crystallography (for absolute configuration). Example synthetic routes should tabulate yields, reaction conditions, and purity metrics for reproducibility .

Q. How can researchers establish a robust theoretical framework for studying this compound’s reactivity and biological interactions?

  • Methodological Answer : Link the compound’s tetracyclic diaza structure to established theories like molecular orbital theory (for electron-deficient regions) or ligand-receptor binding models (if bioactive). For example, computational docking studies can predict binding affinities to biological targets, guided by prior crystallographic data of analogous systems. Select frameworks (e.g., density functional theory for electronic properties) based on research goals, ensuring alignment with experimental validation steps such as kinetic assays or spectroscopic monitoring .

Q. What experimental designs are optimal for initial physicochemical characterization of this compound?

  • Methodological Answer : Use a split-plot design (as in ) to systematically vary parameters like solvent polarity, temperature, and pH. Key assays include:
  • Solubility : Shake-flask method with HPLC quantification.
  • Stability : Accelerated degradation studies under UV/thermal stress, monitored via LC-MS.
  • Acid-base behavior : Potentiometric titration to identify ionizable groups.
    Tabulate results to identify outliers and optimize conditions for downstream applications .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported catalytic or inhibitory effects of this compound?

  • Methodological Answer : Address discrepancies via kinetic isotope effects (KIEs) or isotopic labeling to trace reaction pathways. For example, if conflicting data exist on enzyme inhibition, use stopped-flow spectroscopy with 15N^{15}\text{N}-labeled compound variants to distinguish binding kinetics vs. allosteric modulation. Pair with molecular dynamics simulations to correlate structural fluctuations with functional outcomes. Cross-validate findings using orthogonal techniques (e.g., isothermal titration calorimetry vs. surface plasmon resonance) .

Q. What computational strategies are effective for modeling the compound’s interactions in complex biological systems?

  • Methodological Answer : Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations to study dynamic binding modes. For instance:
  • Step 1 : Perform MD simulations of the compound in a lipid bilayer (if membrane-permeable) to assess diffusion coefficients.
  • Step 2 : Apply QM/MM to model electron transfer at active sites (e.g., cytochrome P450 oxidation).
    Validate predictions with mutagenesis studies or synchrotron-based X-ray absorption spectroscopy .

Q. How can researchers design experiments to address gaps in understanding the compound’s environmental fate or metabolic pathways?

  • Methodological Answer : Adopt a tiered approach:
  • Tier 1 : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-HRMS to identify metabolites.
  • Tier 2 : Microcosm studies using 14C^{14}\text{C}-labeled compound to track mineralization rates in soil/water systems.
  • Tier 3 : Ecotoxicology assays (e.g., Daphnia magna acute toxicity) to assess ecological risks.
    Use ANOVA to analyze variance across replicates and environmental conditions .

Q. What statistical methods are suitable for reconciling contradictory data on the compound’s stereochemical stability?

  • Methodological Answer : Apply Bayesian meta-analysis to weight studies by methodological rigor (e.g., sample size, analytical precision). For instance, if racemization rates vary across studies, model prior distributions using reported activation energies and posterior probabilities. Supplement with controlled aging studies (e.g., variable-temperature NMR) to isolate thermodynamic vs. kinetic contributions .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for (10R)-7,15-Diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadeca-2,4-dien-6-one

RouteStarting MaterialKey StepYield (%)Purity (HPLC)Stereochemical Control Method
ACyclohexenone derivativeRing-closing metathesis3295%Chiral Pd catalyst
BAzepine precursorIntramolecular Diels-Alder4598%Chiral auxiliary (R)-BINOL

Table 2 : Experimental Design for Stability Studies

ConditionParameter RangeAnalytical MethodKey Metrics
Thermal25°C–80°CLC-MS% Degradation, t₁/₂
PhotolyticUV 254 nmNMR (¹H)Structural changes

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